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Compound of Interest

Compound Name: 3-Ethyl-3,4-dimethyloctane

Cat. No.: B14546759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of standard analytical techniques for the

characterization of 3-Ethyl-3,4-dimethyloctane. Due to the limited availability of direct

experimental data for this specific isomer, this document leverages data from structurally

similar isomers and established analytical methodologies for alkanes to provide a robust

framework for its analysis.

Physicochemical Properties
A foundational understanding of the physicochemical properties of 3-Ethyl-3,4-
dimethyloctane is crucial for method development in its analytical validation.

Property Value Source

Molecular Formula C₁₂H₂₆ PubChem[1]

Molecular Weight 170.33 g/mol PubChem[1][2]

IUPAC Name 3-ethyl-3,4-dimethyloctane PubChem[1]

CAS Number 62212-28-6 PubChem[1]
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Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is a cornerstone technique for the separation and identification of volatile and semi-

volatile organic compounds like 3-Ethyl-3,4-dimethyloctane. It offers high resolution and

definitive identification based on retention time and mass-to-charge ratio.

Predicted GC-MS Performance
While specific retention index data for 3-Ethyl-3,4-dimethyloctane is not readily available, its

elution profile can be predicted relative to other C12 alkane isomers. Branched alkanes

generally have lower retention times than their linear counterparts. The elution order among

isomers is influenced by factors such as the number and position of branches.

Table 1: Comparison of Kovats Retention Indices for Related Compounds

Compound
Kovats Retention Index
(Standard Non-polar)

Source

n-Dodecane 1200 NIST

3-Ethyl-3,4-dimethylhexane 965 PubChem[3]

3-Ethyl-3,4-dimethyloctane Estimated: 1150-1180 Predicted

Note: The retention index for 3-Ethyl-3,4-dimethyloctane is an estimate based on its structure

relative to known compounds.

Experimental Protocol: GC-MS
This protocol outlines a standard method for the analysis of 3-Ethyl-3,4-dimethyloctane.

1. Sample Preparation:

Accurately prepare a 100 ppm stock solution by dissolving 10 mg of 3-Ethyl-3,4-
dimethyloctane in 100 mL of n-hexane (GC grade).

Prepare a series of calibration standards by serial dilution of the stock solution.
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For unknown samples, dissolve a precisely weighed amount in n-hexane to achieve a

concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B or equivalent.

Mass Spectrometer: Agilent 5977B or equivalent.

Column: 100% Dimethylpolysiloxane (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm

film thickness.

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Inlet Temperature: 280°C.

Injection Volume: 1 µL.

Injection Mode: Split (50:1).

Oven Temperature Program:

Initial temperature: 50°C, hold for 2 minutes.

Ramp to 250°C at 10°C/min.

Hold at 250°C for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Mass Range: m/z 40-400.

3. Data Analysis:
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The identification of 3-Ethyl-3,4-dimethyloctane is confirmed by comparing the acquired

mass spectrum with a reference library (e.g., NIST).

Quantification is performed by constructing a calibration curve from the peak areas of the

standard solutions.

Experimental Workflow
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GC-MS analysis workflow for 3-Ethyl-3,4-dimethyloctane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of individual atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts
The ¹H and ¹³C NMR spectra of 3-Ethyl-3,4-dimethyloctane are expected to be complex due

to the presence of multiple, chemically similar alkyl groups and stereocenters. The presence of

two chiral centers at C3 and C4 can lead to diastereotopic protons, resulting in more complex

splitting patterns than simple n+1 rules would predict.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Ethyl-3,4-dimethyloctane

Carbon Atom Predicted Chemical Shift (ppm)

C1 (CH₃) ~14

C2 (CH₂) ~23

C3 (C) ~45

C4 (CH) ~40

C5 (CH₂) ~29

C6 (CH₂) ~32

C7 (CH₂) ~23

C8 (CH₃) ~14

C3-ethyl (CH₂) ~25

C3-ethyl (CH₃) ~11

C3-methyl (CH₃) ~20

C4-methyl (CH₃) ~18

Note: These are estimated values. Actual chemical shifts can vary based on solvent and

experimental conditions.
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Experimental Protocol: NMR
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of 3-Ethyl-
3,4-dimethyloctane.

1. Sample Preparation:

Dissolve 10-20 mg of 3-Ethyl-3,4-dimethyloctane in approximately 0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

Spectrometer: Bruker Avance III 400 MHz or equivalent.

Probe: 5 mm BBO probe.

Temperature: 298 K.

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 4 s

Relaxation Delay: 2 s

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.5 s
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Relaxation Delay: 2 s

3. Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectra.

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

Integrate the signals in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

NMR Analysis Logical Flow
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Acquire 1D NMR Spectra
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Process Spectra
(FT, Phasing, Baseline Correction)

Assign Signals
(Chemical Shift, Integration, Multiplicity)

Confirm Structure of
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COSY
(H-H Correlation)
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HSQC

(C-H Correlation)
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Logical workflow for structural elucidation using NMR.
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The cross-validation of analytical results for 3-Ethyl-3,4-dimethyloctane relies on the

complementary nature of GC-MS and NMR spectroscopy. GC-MS provides robust separation

and identification based on retention time and fragmentation patterns, making it ideal for purity

assessment and quantification. NMR spectroscopy offers unparalleled insight into the precise

molecular structure, which is essential for unambiguous confirmation. While experimental data

for this specific isomer is scarce, the protocols and comparative data presented in this guide

provide a comprehensive framework for its analytical characterization, ensuring data integrity

and reproducibility for research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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